6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
Properties
IUPAC Name |
6-[(4-fluorophenyl)methyl]-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-14-8-6-12(7-9-14)10-23-11-15-16(18(23)24)17(22-19(25)21-15)13-4-2-1-3-5-13/h1-9,17H,10-11H2,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHGUQMZWFCIFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(NC(=O)N2)C3=CC=CC=C3)C(=O)N1CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a pyrazolo[3,4-d]pyrimidine scaffold have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, potentially inhibiting their function and leading to changes in cellular processes.
Biological Activity
6-(4-fluorobenzyl)-4-phenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article discusses its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,4-d]pyrimidine core with a 4-fluorobenzyl group and a phenyl substituent. These structural elements contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H16FN3O2 |
| Molecular Weight | 337.34 g/mol |
| CAS Number | 946270-32-2 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key reagents may include potassium permanganate for oxidation and sodium borohydride for reduction. The specific conditions (temperature and solvent) can significantly influence the reaction outcomes and product yields .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest.
- Antidiabetic Effects : Similar compounds have shown the ability to modulate glucose metabolism and improve insulin sensitivity .
- Neuroprotective Properties : The compound's structural characteristics may enhance its ability to protect neuronal cells from oxidative stress .
Comparative Biological Activity
A comparison with structurally similar compounds highlights the unique biological profile of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-benzyl-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Similar core structure with hydroxyl substitution | Antidiabetic and anticancer |
| 6-(4-chlorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | Chlorobenzyl group instead of fluorobenzyl | Antidiabetic |
| 1H-pyrrolo[3,4-d]pyrimidinones | General class sharing core structure | Various biological activities |
The biological activity of this compound is likely mediated through interactions with specific molecular targets. Interaction studies have focused on its binding affinity to various enzymes and receptors involved in cancer progression and metabolic regulation. For instance:
- Enzyme Inhibition : It has been shown to inhibit certain kinases associated with tumor growth .
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites involved in glucose homeostasis .
Case Studies
Recent studies have evaluated the efficacy of this compound in various experimental models:
Scientific Research Applications
Immunology
Application Summary:
The compound exhibits anti-inflammatory properties that may be significant in treating chronic inflammatory diseases.
Methods of Application:
Research typically involves assessing the compound's effects on inflammatory markers in cell cultures or animal models with induced inflammation. Techniques such as ELISA (Enzyme-Linked Immunosorbent Assay) and histological analysis are employed to measure cytokine levels and tissue response.
Results:
Studies have indicated that effective applications lead to the suppression of pro-inflammatory cytokines and a reduction in inflammation markers.
Psychiatry
Application Summary:
Exploration into the use of this compound as an antipsychotic medication has been conducted due to its interaction with central nervous system receptors.
Methods of Application:
Animal models displaying psychotic-like behavior are administered the compound to evaluate its antipsychotic effects. Behavioral assessments are used to gauge the reduction in symptoms of psychosis.
Results:
Promising results have been observed, indicating potential efficacy in alleviating psychotic symptoms.
Rheumatology
Application Summary:
The compound's potential applications in treating rheumatic diseases are being investigated due to its anti-inflammatory properties.
Methods of Application:
Similar methodologies as those used in immunology studies are applied here, focusing on the modulation of immune responses associated with rheumatic conditions.
Results:
Preliminary findings suggest that the compound may effectively reduce symptoms associated with rheumatic diseases through its anti-inflammatory action.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Enzyme Inhibition: Electron-Withdrawing Groups (e.g., -F, -Cl): Improve binding affinity via halogen bonding and electronegativity. For example, the 4-fluorobenzyl group in the target compound may enhance α-glucosidase inhibition compared to non-halogenated analogs [1][4]. Hydroxy/Methoxy Groups: Increase solubility but may reduce potency due to steric hindrance (e.g., 2-hydroxyphenyl in compound 4g vs. 4-hydroxyphenyl in compound A) [1][2]. Aromatic Heterocycles (e.g., Benzimidazolyl): Enhance π-π stacking in enzyme active sites, as seen in compound 4g [2].
Activity Across Targets :
- α-Glucosidase Inhibitors : Require a balance of hydrophobicity (e.g., benzyl) and polar interactions (e.g., hydroxyl). Compound A achieved 81.99% inhibition, comparable to ascorbic acid, due to its optimized substituents [1].
- Neutrophil Elastase Inhibitors : Favor halogenated aryl groups (e.g., chlorophenyl) and flexible linkers (e.g., methoxybenzyl), as seen in patent WO060158 A1 [3][4].
Molecular Docking Insights :
- The target compound’s 4-fluorobenzyl group may mimic the binding mode of compound A, which showed a stable protein-ligand complex (RMSD = 1.7 Å) and low binding energy (-7.9 kcal/mol) [1].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
